molecular formula C8H8O4 B2778078 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid CAS No. 67310-57-0

3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid

Cat. No. B2778078
CAS RN: 67310-57-0
M. Wt: 168.148
InChI Key: FAWJSEHMOMAQHG-ONEGZZNKSA-N
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Description

“3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid” is a specialty product used for proteomics research . It has a molecular formula of C12H10O4 and a molecular weight of 218.21 .


Synthesis Analysis

The synthesis of similar compounds involves the catalytic protodeboronation of alkyl boronic esters utilizing a radical approach . Another method involves the reaction of methyl furoate with peracetylated ribofuranose in the presence of a Lewis acid .


Molecular Structure Analysis

The molecular structure of “3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid” is represented by the formula C12H10O4 . It is related to the compound 5-Hydroxymethyl-2-furancarboxylic acid, which has a molecular weight of 142.11 .


Chemical Reactions Analysis

The compound can undergo various chemical reactions. For instance, it can be involved in the catalytic protodeboronation of pinacol boronic esters . Another reaction involves the selective hydrogenation of 5-hydroxymethylfurfural .


Physical And Chemical Properties Analysis

The physical and chemical properties of related compounds such as 5-Hydroxymethyl-2-furancarboxylic acid include a white solid appearance, a density of 1.283 g/cm3, a melting point of 74 to 77 °C, and a boiling point of 275 °C .

Scientific Research Applications

Synthesis and Derivative Reactions One of the primary applications of compounds related to 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid is in the field of chemical synthesis. Kuticheva et al. (2015) explored the synthesis of various derivatives involving furan-2-carboxylic and 3-(2-furyl)-acrylic acids, demonstrating the compound's utility in complex chemical reactions (Kuticheva, Pevzner, & Petrov, 2015).

Enzyme-Catalyzed Oxidation A significant application is found in enzyme-catalyzed oxidation processes. Dijkman, Groothuis, & Fraaije (2014) discovered an enzyme capable of oxidizing related compounds like [5-(hydroxymethyl)furan-2-yl]methanol to furan-2,5-dicarboxylic acid (FDCA), indicating its potential in biochemical conversion processes (Dijkman, Groothuis, & Fraaije, 2014).

Polyurethane Synthesis In the field of polymer science, Huang et al. (2019) utilized derivatives of 3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid in the synthesis of thermally healable polyurethanes. This showcases its role in creating advanced materials with unique properties (Huang, Yang, Cao, Hu, & Cheng, 2019).

Biobased Polymer Development Ray et al. (2018) discussed the conversion of related furan compounds into acrylic monomers, demonstrating the use of these compounds in developing sustainable, biobased polymers (Ray, Hughes, Smith, Simon, & Saito, 2018).

Biobased Photocrosslinked Polymers Jang et al. (2013) synthesized biobased crosslinked polymer networks using vegetable oil and 2,5-furan diacrylate, highlighting the compound's applicability in creating environmentally friendly materials (Jang, Kim, Hou, & Kim, 2013).

Future Directions

The future directions of this compound and similar furan platform chemicals involve a switch from traditional resources such as crude oil to biomass . This change requires the workhorse of chemical reactants and petroleum refineries to be replaced with biorefineries . The manufacture and uses of furan platform chemicals directly available from biomass are being explored .

properties

IUPAC Name

(E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8O4/c9-5-7-2-1-6(12-7)3-4-8(10)11/h1-4,9H,5H2,(H,10,11)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FAWJSEHMOMAQHG-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(OC(=C1)C=CC(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=C(OC(=C1)/C=C/C(=O)O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(5-Hydroxymethyl-furan-2-YL)-acrylic acid

CAS RN

67310-57-0
Record name (2E)-3-[5-(hydroxymethyl)furan-2-yl]prop-2-enoic acid
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